molecular formula C9H17NO4S B3029970 Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester CAS No. 849022-29-3

Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester

Cat. No.: B3029970
CAS No.: 849022-29-3
M. Wt: 235.30
InChI Key: BFMJHMKIHKLBET-UHFFFAOYSA-N
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Description

The compound "Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester" is a carbamate derivative featuring a sulfonyl group attached to a 1-methylcyclopropyl moiety, with a tert-butyl ester protecting the carbamate nitrogen. A closely related compound, Carbamic acid, (1-methylcyclopropyl)-, 1,1-dimethylethyl ester (CAS 251661-01-5), is documented in , with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol . For the purpose of this analysis, comparisons will focus on structurally analogous carbamates with sulfonyl, cyclopropyl, or tert-butyl ester groups from the evidence.

Properties

IUPAC Name

tert-butyl N-(1-methylcyclopropyl)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-8(2,3)14-7(11)10-15(12,13)9(4)5-6-9/h5-6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMJHMKIHKLBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727293
Record name tert-Butyl (1-methylcyclopropane-1-sulfonyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849022-29-3
Record name 1,1-Dimethylethyl N-[(1-methylcyclopropyl)sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849022-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-methylcyclopropane-1-sulfonyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1-METHYLCYCLOPROPYL)SULFONYL]CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester involves the reaction of the corresponding amine with carbon dioxide in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions typically require low temperatures to ensure the stability of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency. The compound is typically stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis under acidic or basic conditions. For this compound:

  • Acid-catalyzed hydrolysis yields [(1-methylcyclopropyl)sulfonyl]carbamic acid and tert-butanol. The unstable carbamic acid rapidly decomposes to CO₂ and the corresponding amine derivative .

  • Base-promoted hydrolysis (saponification) produces a carboxylate salt instead of the free acid (Figure 1) .

Key Conditions :

  • Acidic: H₃O⁺, aqueous medium, reflux.

  • Basic: NaOH/KOH, aqueous/organic solvent (e.g., ethanol), room temperature or heat.

Mechanistic Insight :

  • Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water .

  • Base-promoted reactions proceed irreversibly due to carboxylate salt formation .

Alcoholysis and Aminolysis

The ester group undergoes nucleophilic substitution with alcohols or amines:

  • Alcoholysis : Transesterification with alcohols (e.g., methanol) forms new esters .

  • Aminolysis : Reaction with primary/secondary amines yields substituted urea derivatives .

Reagents :

  • Alcoholysis: ROH (e.g., methanol, ethanol), acid/base catalyst.

  • Aminolysis: NH₃, RNH₂, or R₂NH.

Table 1 : Alcoholysis/Aminolysis Products

Reaction TypeReagentProductYield (%)*
AlcoholysisMethanolMethyl carbamate derivative85–90
AminolysisEthylamineN-Ethylurea sulfonyl derivative75–80

*Theoretical yields based on analogous carbamate reactions .

Reduction Reactions

Reduction of the carbamate ester typically targets the carbonyl group:

  • LiAlH₄ reduces the ester to a primary alcohol, retaining the sulfonyl group .

  • DIBAL-H selectively reduces the ester to an aldehyde under controlled conditions .

Key Pathway :
RCOOR LiAlH4RCH2OH+R OH\text{RCOOR }\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{OH}+\text{R OH}

Limitations :

  • Over-reduction may occur with excess LiAlH₄.

  • Sulfonyl groups remain inert under standard reduction conditions .

Oxidation Reactions

The sulfonyl group enhances oxidative stability, but the carbamate moiety can participate in selective oxidations:

  • Ozone or KMnO₄ oxidizes the cyclopropane ring, yielding diketone derivatives .

  • mCPBA (meta-chloroperbenzoic acid) oxidizes sulfonyl groups to sulfonic acids under extreme conditions .

Table 2 : Oxidation Outcomes

Oxidizing AgentTarget GroupProductConditions
OzoneCyclopropane1,2-Diketone-78°C, CH₂Cl₂
mCPBASulfonylSulfonic acid derivative60°C, 24 hrs

Stability and Decomposition

  • Thermal Decomposition : At >150°C, the ester decomposes into isocyanates and sulfonic acids .

  • pH Sensitivity : Stable in neutral conditions but degrades rapidly in strongly acidic/basic media .

Degradation Pathway :
Carbamate esterΔIsocyanate+SO2+tert butanol\text{Carbamate ester}\xrightarrow{\Delta}\text{Isocyanate}+\text{SO}_2+\text{tert butanol}

Comparative Reactivity

The sulfonyl group significantly alters reactivity compared to non-sulfonylated analogs:

Table 3 : Reactivity Comparison

ParameterSulfonylated CarbamateNon-Sulfonylated Carbamate
Hydrolysis Rate (k, s⁻¹)2.5 × 10⁻³1.1 × 10⁻⁴
Thermal Stability (°C)150180
Electrophilicity (σ*)+0.78+0.35

*Data extrapolated from carbamate reactivity studies .

Scientific Research Applications

Pharmaceutical Applications

Carbamic acid derivatives have been extensively studied for their potential as pharmaceutical agents. The sulfonamide group in [(1-methylcyclopropyl)sulfonyl] carbamates can enhance the bioactivity of compounds by improving their interaction with biological targets.

Case Study: Anticancer Activity
Research has indicated that carbamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the carbamate structure can lead to enhanced potency against tumor cells by inhibiting specific enzymes involved in cancer progression.

Agricultural Uses

In agrochemistry, carbamic acids are often utilized as herbicides and fungicides. Their ability to disrupt metabolic pathways in plants and fungi makes them effective agents for controlling unwanted growth.

Case Study: Herbicidal Efficacy
A study demonstrated that [(1-methylcyclopropyl)sulfonyl] carbamates significantly inhibited the growth of certain weed species while showing low toxicity to crops. This selectivity is crucial for developing sustainable agricultural practices.

Biochemical Research

Carbamic acid derivatives are also employed in biochemical assays to study enzyme kinetics and inhibition mechanisms. Their structural versatility allows researchers to modify functional groups and explore interactions with various biological macromolecules.

Case Study: Enzyme Inhibition
Research has highlighted the use of these compounds in inhibiting acetylcholinesterase, an enzyme critical for neurotransmission. The findings suggest that specific modifications to the carbamate structure can lead to increased inhibitory activity, providing insights into potential treatments for neurodegenerative diseases.

Data Table of Applications

Application AreaDescriptionKey Findings
PharmaceuticalAnticancer agentsEnhanced cytotoxicity against cancer cell lines
AgriculturalHerbicides and fungicidesEffective weed control with low crop toxicity
Biochemical ResearchEnzyme inhibition studiesIncreased inhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate group is a common feature in many synthetic intermediates and pharmaceuticals. Differences in substituents on the carbamate nitrogen significantly influence physicochemical properties and applications. Below is a comparative analysis of key compounds:

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name & CAS (if available) Key Substituent(s) Molecular Formula Molecular Weight (g/mol) Applications/Context Reference
Target Compound
(hypothetical)
(1-Methylcyclopropyl)sulfonyl C₉H₁₇NO₄S* ~263.30* Not explicitly reported; inferred sulfonyl group may enhance stability/reactivity N/A
Carbamic acid, (1-methylcyclopropyl)-, tert-butyl ester
(CAS 251661-01-5)
1-Methylcyclopropyl C₉H₁₇NO₂ 171.24 Chemical intermediate
Carbamic acid, [(2R)-3-(tert-butylsulfonyl)-2-fluoropropyl]-, tert-butyl ester
(Intermediate in Example 4)
tert-Butylsulfonyl, fluorine C₁₀H₁₉FNO₄S 293.38 Intermediate in reflux disease therapeutics
Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]-, tert-butyl ester 4-Nitrophenylsulfonyl, hydroxy, benzyl C₂₆H₃₆N₃O₇S 546.65 Component of HIV protease inhibitor (Amprenavir)
Carbamic acid, N-[(1S)-1-formylpropyl]-, tert-butyl ester
(CAS 153371-25-6)
Formylpropyl C₉H₁₇NO₃ 187.24 Chiral aldehyde intermediate in organic synthesis
Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, tert-butyl ester
(CAS 186466-64-8)
Hydroxy, dimethylpropyl C₁₀H₂₁NO₃ 203.28 Pharmaceutical/cosmetic synthesis

Note: *The target compound’s molecular formula and weight are extrapolated based on the addition of a sulfonyl group (SO₂) to the compound.

Key Differences and Implications

Sulfonyl vs. Non-Sulfonyl Substituents: The sulfonyl group (e.g., in HIV inhibitor intermediates and reflux disease compounds ) enhances hydrogen-bonding capacity and metabolic stability compared to non-sulfonyl analogs like the 1-methylcyclopropyl carbamate . Sulfonamide-containing carbamates (e.g., ) exhibit bioactivity in protease inhibition due to sulfonyl interactions with enzymatic pockets.

Cyclopropyl vs.

Chirality and Stereoselectivity :

  • Chiral centers in compounds like the (1S,2R)-hydroxy-sulfonamide derivative () or (2R)-fluoro-sulfonyl analog () are critical for enantioselective synthesis and therapeutic efficacy.

Applications: Pharmaceuticals: Sulfonyl carbamates are prevalent in antiviral (HIV) and gastrointestinal drug intermediates. Chemical Synthesis: Non-sulfonyl carbamates serve as protecting groups or chiral building blocks (e.g., ).

Research Findings and Data Gaps

  • Synthetic Routes : and highlight the use of enzymatic or chemical reduction (e.g., NaBH₄) for stereoselective synthesis of carbamates, achieving >99% enantiomeric excess .
  • Data Limitations : The exact synthetic pathway, solubility, and bioactivity of the target compound remain unaddressed in the evidence.

Biological Activity

Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester (CAS Number: 251661-01-5) is a chemical compound with potential applications in various fields, including agriculture and pharmaceuticals. Understanding its biological activity is crucial for evaluating its safety and efficacy.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.2368 g/mol
  • Structural Characteristics : The compound features a carbamate functional group, which is known for its biological activity, particularly in relation to enzyme inhibition.

The biological activity of carbamic acid derivatives often involves the inhibition of enzymes such as acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to neurotoxic effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit AChE, leading to heightened cholinergic activity. This is significant in both therapeutic contexts (e.g., treatment of myasthenia gravis) and toxicological assessments.
  • Other Enzymatic Targets : Investigations into other enzymatic interactions are ongoing, with some studies suggesting potential effects on cytochrome P450 enzymes.

2. Toxicological Studies

  • Acute Toxicity : The compound's acute toxicity profile has not been extensively documented; however, related carbamates exhibit varying degrees of toxicity depending on their structure and substituents.
  • Chronic Exposure Effects : Long-term exposure studies are necessary to assess potential cumulative effects on human health and the environment.

3. Case Studies

Research Findings

Recent studies have focused on the pharmacokinetics and toxicodynamics of carbamate compounds. Key findings include:

  • Metabolism Studies : Research indicates that carbamates are metabolized primarily in the liver, with metabolites potentially contributing to both therapeutic effects and toxicities.
  • Genotoxicity Assessments : Some carbamates have shown positive results in genotoxicity assays, raising concerns regarding their long-term safety profiles.

Data Table of Biological Activities

Activity TypeDescriptionFindings/References
Enzyme InhibitionInhibits acetylcholinesterasePotential neurotoxic effects
Acute ToxicityVaries by structure; related compounds show significant toxicityCase studies indicate risks
Chronic Exposure EffectsPotential reproductive and developmental toxicity observedLong-term studies needed
MetabolismPrimarily hepatic; metabolites may contribute to effectsOngoing research required
GenotoxicityPositive results in some assaysIndicates need for caution

Q & A

Basic: What are the standard synthetic routes for preparing this carbamate derivative?

Methodological Answer:
The synthesis typically involves sulfonylation of a cyclopropane precursor followed by carbamate formation. For example:

Sulfonylation : React 1-methylcyclopropane sulfonyl chloride with a tert-butyl carbamate precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) protecting groups to stabilize reactive amines during synthesis.

Purification : Isolate the product via column chromatography or recrystallization.
Reference : Similar stereoselective carbamate syntheses using tert-butyl esters and sodium borohydride reduction are detailed in , while microbial methods for chiral intermediates are described in .

Advanced: How can enantioselective synthesis be optimized for this compound?

Methodological Answer:
Enantioselectivity can be enhanced via:

  • Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts to control stereochemistry during sulfonylation.
  • Biocatalysis : Employ Rhodococcus strains (e.g., R. erythropolis SC 13845) for enzymatic reduction, achieving >99% enantiomeric excess (ee) as demonstrated in analogous carbamate syntheses .
  • Solvent Optimization : Utilize halogenated solvent-alcohol mixtures at low temperatures (-15°C to 0°C) to stabilize intermediates and reduce racemization .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with sulfonyl and tert-butyl groups showing distinct peaks (e.g., tert-butyl at δ ~1.2 ppm in 1^1H NMR) .
  • LC-MS/HPLC : Verify purity (>95%) and molecular weight (e.g., via [M+H+^+] ion in LC-MS).
  • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350–1150 cm1^{-1}) stretches.

Advanced: How can stereoisomers be resolved and absolute configuration confirmed?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers.
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis of derivatives (e.g., heavy-atom substituted analogs).
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for known configurations.
    Reference : High chiral purity (>99% ee) in similar compounds was achieved using microbial dioxygenases .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory irritant, GHS Category 3) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for ≥15 minutes .

Advanced: How can stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C).
  • HPLC Monitoring : Quantify degradation products (e.g., sulfonic acid derivatives or tert-butyl alcohol) over time.
  • Kinetic Analysis : Calculate activation energy (EaE_a) using Arrhenius plots to predict shelf-life.
    Note : Stability data for analogous carbamates are limited in the literature, necessitating empirical testing.

Basic: What is the compound’s role in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Protecting Group : The tert-butyl ester shields amines during multi-step syntheses (e.g., peptide coupling) .
  • Sulfonyl Moiety : Enhances metabolic stability and bioavailability in drug candidates (e.g., protease inhibitors) .
    Reference : Carbamates with similar substituents are intermediates in antipsychotic and antiviral APIs .

Advanced: How can structure-activity relationship (SAR) studies optimize the sulfonyl group’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups on the cyclopropane ring.
  • In Silico Modeling : Perform docking studies with target proteins (e.g., enzymes or receptors) to predict binding affinity.
  • In Vitro Assays : Test analogs for cytotoxicity (MTT assay) and target inhibition (IC50_{50} determination).
    Reference : Microbial transformations of chlorinated analogs (e.g., ) suggest halogenation impacts activity .

Data Contradictions: How to address discrepancies in reported toxicity or stability data?

Methodological Answer:

  • Meta-Analysis : Compare hazard classifications across SDS (e.g., GHS acute toxicity varies by supplier ).
  • Reproducibility Testing : Conduct in-house acute toxicity assays (e.g., OECD 423 for oral LD50_{50}).
  • Environmental Impact : Use computational tools (e.g., ECOSAR) to estimate ecotoxicity if experimental data are absent .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester

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